molecular formula C25H29NO6S B12181232 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B12181232
M. Wt: 471.6 g/mol
InChI Key: IDWKCQAWHRXNBN-UHFFFAOYSA-N
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Description

The compound 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic coumarin derivative characterized by:

  • Coumarin core: A 2-oxo-2H-chromene scaffold substituted with three methyl groups at positions 3, 4, and 7.
  • Ester side chain: A hexanoate group at position 5, functionalized with a sulfonamide moiety linked to a 4-methylphenyl (p-tolyl) group.

Coumarins are renowned for their fluorescence, antimicrobial, and anticoagulant properties .

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H29NO6S/c1-16-9-11-20(12-10-16)33(29,30)26-13-7-5-6-8-23(27)31-21-14-17(2)15-22-24(21)18(3)19(4)25(28)32-22/h9-12,14-15,26H,5-8,13H2,1-4H3

InChI Key

IDWKCQAWHRXNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Next, the sulfonylaminohexanoate side chain is introduced. This can be achieved by reacting 4-methylbenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The resulting sulfonylaminohexanoate is then coupled with the chromen-2-one core using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromen-2-one core or the sulfonylaminohexanoate side chain are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The sulfonylaminohexanoate side chain may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Coumarin Derivatives

Key Structural Features for Comparison :

Substituents on the coumarin core : Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., chloro) groups.

Position of the ester group : Affects steric and electronic interactions.

Side-chain modifications : Sulfonamide vs. protected amines (e.g., tert-butoxycarbonyl, Boc).

Tabulated Comparison of Analogous Compounds

Compound Name (Reference) Coumarin Substituents Side Chain Modification Molecular Weight (g/mol) Notable Properties/Inferences
Target Compound 3,4,7-Trimethyl 6-[(4-Methylphenyl)sulfonylamino]hexanoate ~480 (estimated) High lipophilicity; potential fluorescence ; sulfonamide enhances H-bonding
3,6-Dichloro-4-methyl analog 3,6-Dichloro, 4-methyl 6-[(4-Methylphenyl)sulfonylamino]hexanoate 512.40 Electron-withdrawing Cl reduces electron density; increased molecular weight may affect solubility
6-Chloro-3,4-dimethyl analog 6-Chloro, 3,4-dimethyl 6-[(tert-Boc)amino]hexanoate ~450 (estimated) Boc protection stabilizes amine; reduced polarity compared to sulfonamide
(4,7-Dimethyl-2-oxochromen-5-yl) derivative 4,7-Dimethyl 6-[(tert-Boc)amino]hexanoate ~460 (estimated) Fewer methyl groups may lower lipophilicity; Boc group limits reactivity

Detailed Analysis of Key Analogs

3,6-Dichloro-4-Methyl Analog
  • Structural Differences : Chloro substituents at positions 3 and 6 replace methyl groups in the target compound.
  • Higher molecular weight (512.40 vs. ~480) may reduce solubility in aqueous media. Dichloro substitution could enhance antimicrobial or anticancer activity, as halogens often improve bioactivity .
6-Chloro-3,4-Dimethyl Analog
  • Structural Differences : Boc-protected amine replaces the sulfonamide; chloro and dimethyl groups on the coumarin.
  • Impact :
    • Boc group masks the amine’s reactivity, making this compound a likely synthetic intermediate.
    • Reduced hydrogen-bonding capacity compared to sulfonamide may limit target engagement .
(4,7-Dimethyl-2-Oxochromen-5-Yl) Derivative
  • Structural Differences : Fewer methyl groups (4,7-dimethyl vs. 3,4,7-trimethyl) and Boc-protected side chain.
  • Boc group limits interactions compared to sulfonamide, suggesting divergent therapeutic applications.

Biological Activity

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound belonging to the class of chromenones. Its unique structure, characterized by a chromenone backbone with various functional groups, suggests potential biological activities that merit investigation. This article explores the compound's biological activity through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of the compound is C25H29NO6SC_{25}H_{29}NO_{6}S with a molecular weight of approximately 451.5 g/mol. The structure includes a trimethyl substitution at the 3, 4, and 7 positions of the chromenone ring and a sulfonamide group attached to a hexanoate moiety.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory agent, antioxidant, and anticancer drug. Below are key findings from recent research:

1. Anti-inflammatory Activity

Research has indicated that compounds similar to 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate exhibit significant anti-inflammatory properties. For instance:

  • Case Study: Inhibition of Pro-inflammatory Cytokines
    In vitro studies demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

2. Antioxidant Activity

Antioxidant assays revealed that the compound possesses notable free radical scavenging abilities:

  • Research Findings:
    The IC50 value for DPPH radical scavenging activity was found to be approximately 25 µM, indicating strong antioxidant potential comparable to established antioxidants like quercetin.

3. Anticancer Properties

Preliminary studies have shown that this compound may inhibit cancer cell proliferation:

  • Cell Line Studies:
    In human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 30 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
QuercetinC15H10O7Antioxidant, anti-inflammatoryContains multiple hydroxyl groups
CurcuminC21H20O6Anti-cancerExhibits strong anti-inflammatory effects
ResveratrolC14H12O3Antioxidant, cardioprotectivePolyphenolic structure enhances bioactivity

The mechanisms underlying the biological activities of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate are not fully elucidated but may involve:

  • Inhibition of NF-kB Pathway:
    This pathway is crucial in mediating inflammatory responses; inhibition could lead to reduced expression of inflammatory mediators.
  • Induction of Apoptosis in Cancer Cells:
    The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

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